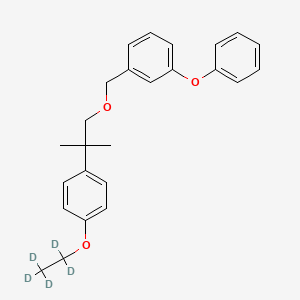
Etofenprox-d5; Etofenprox D5 (ethyl D5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etofenprox-d5, also known as Etofenprox D5 (ethyl D5), is a stable isotope-labeled compound. It is a derivative of Etofenprox, a widely used insecticide. The compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms in the molecule. This labeling makes Etofenprox-d5 particularly useful in various scientific research applications, including environmental and agricultural studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Etofenprox-d5 involves the incorporation of deuterium atoms into the Etofenprox molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Etofenprox-d5 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. Quality control measures are implemented to verify the isotopic labeling and overall quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Etofenprox-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert Etofenprox-d5 into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Etofenprox-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Etofenprox in various environments.
Biology: Employed in biological studies to understand the metabolism and degradation of Etofenprox in living organisms.
Medicine: Investigated for its potential effects and interactions with biological systems.
Industry: Utilized in environmental monitoring and agricultural research to assess the impact of Etofenprox on ecosystems
Mécanisme D'action
The mechanism of action of Etofenprox-d5 is similar to that of Etofenprox. It acts on the nervous system of insects, disrupting their normal function and leading to paralysis and death. The molecular targets include sodium channels in the nerve cells, which are essential for the transmission of nerve impulses. By binding to these channels, Etofenprox-d5 interferes with their normal operation, resulting in the insect’s demise .
Comparaison Avec Des Composés Similaires
Etofenprox-d5 can be compared with other similar compounds, such as:
Etofenprox: The non-labeled version of the compound, widely used as an insecticide.
Permethrin-d5: Another deuterium-labeled insecticide with similar applications.
Bifenthrin-d5: A deuterium-labeled pyrethroid insecticide used in similar research applications
Etofenprox-d5 is unique due to its specific isotopic labeling, which provides distinct advantages in research applications, such as enhanced detection and quantification in analytical studies .
Propriétés
Formule moléculaire |
C25H28O3 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
1-[[2-methyl-2-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]propoxy]methyl]-3-phenoxybenzene |
InChI |
InChI=1S/C25H28O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3/i1D3,4D2 |
Clé InChI |
YREQHYQNNWYQCJ-SGEUAGPISA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
SMILES canonique |
CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



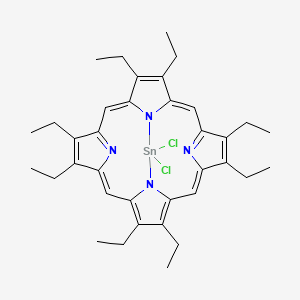
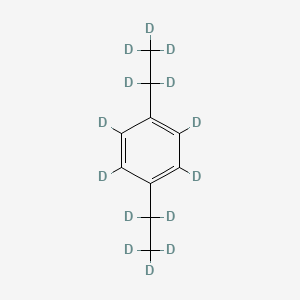
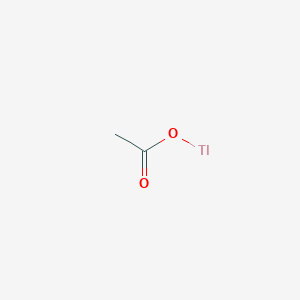

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)

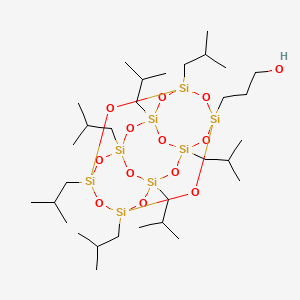
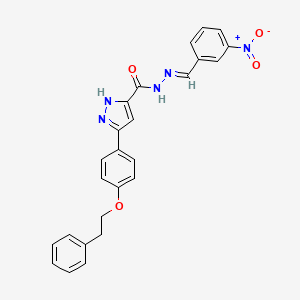
![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)
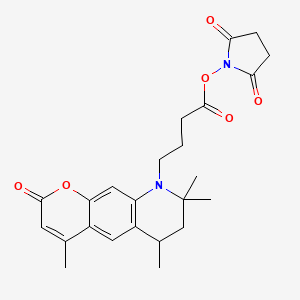

![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)

